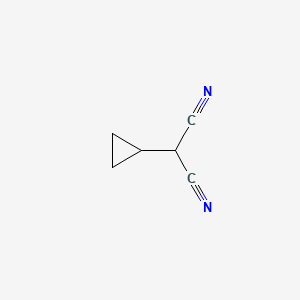

Cyclopropylmalononitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopropylpropanedinitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2/c7-3-6(4-8)5-1-2-5/h5-6H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUQYRGLVQHPHGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C#N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10626816 | |

| Record name | Cyclopropylpropanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1169770-46-0 | |

| Record name | Cyclopropylpropanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Pathways of Cyclopropylmalononitrile

Oxidative Amidation Reactions

Cyclopropylmalononitrile is a substrate in efficient oxidative amidation reactions that couple 1,1-dicyanoalkanes with various amines. nih.govresearchgate.net This process utilizes molecular oxygen as the oxidant and a carbonate base, providing a practical and rapid method for amide bond formation. nih.govresearchgate.net The reaction is notable for its high chemoselectivity and its applicability to sterically and electronically challenging substrates. nih.govresearchgate.net The unique reactivity of the cyclopropyl (B3062369) group has been instrumental in elucidating the underlying reaction mechanism. nih.govresearchgate.net

The conversion of cyclopropylmalononitrile and other α-substituted malononitriles into amides in the presence of an amine and molecular oxygen proceeds through a complex, multi-step mechanism. nih.govresearchgate.net Experimental and mechanistic studies, including radical clock experiments using cyclopropyl-substituted substrates, support a pathway involving radical intermediates and the generation of a highly reactive acylating agent. researchgate.net

The reaction initiates with the deprotonation of the acidic α-carbon of the cyclopropylmalononitrile by a base, such as potassium carbonate. researchgate.net This acid-base reaction generates a resonance-stabilized malononitrile (B47326) α-carbanion, which serves as the key nucleophilic species in the subsequent steps of the oxidative pathway. nih.govresearchgate.net

Following the single-electron transfer, the resulting radical pair couples to form an α-peroxy malononitrile species. nih.govresearchgate.net This peroxide adduct is a crucial, yet transient, intermediate in the oxidation sequence. nih.gov The presence of radical species in this pathway was substantiated through radical clock experiments using cis-α-cyclopropyl malononitrile. researchgate.net

The α-peroxy malononitrile intermediate undergoes cyclization to form a highly strained, three-membered dioxirane (B86890) ring, expelling a cyanide anion in the process. nih.govresearchgate.net Dioxiranes are potent, neutral oxygen-transfer agents known for their ability to monooxygenate various substrates. nih.govresearchgate.net In this mechanism, the dioxirane intermediate plays a pivotal role in the subsequent oxygenation step. researchgate.net

The proposed mechanism involves the dioxirane intermediate monooxygenating a second molecule of the malononitrile α-carbanion. nih.govresearchgate.net This oxygen-transfer event is thought to proceed through an intermediate that collapses to generate a highly reactive activated acyl cyanide. nih.govresearchgate.net This acyl cyanide is a potent electrophile that is readily intercepted by the amine nucleophile present in the reaction mixture, leading to the formation of the final amide product and releasing a cyanide ion. nih.govresearchgate.net

Research Findings on Oxidative Amidation

The following table summarizes the scope of the oxidative amidation reaction with various α-substituted malononitriles and amines, demonstrating the reaction's efficiency.

| Entry | Malononitrile Substrate (R-CH(CN)₂) | Amine | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Cyclopropyl | Allylamine (B125299) | 0.5 | 96 |

| 2 | Cyclohexyl | Allylamine | 0.5 | 95 |

| 3 | Isopropyl | Allylamine | 0.5 | 98 |

| 4 | n-Butyl | Allylamine | 0.5 | 99 |

| 5 | Cyclopropyl | Benzylamine | 0.5 | 95 |

| 6 | Cyclopropyl | (R)-α-Methylbenzylamine | 3 | 90 |

Data adapted from an efficient amidation method using molecular oxygen and a carbonate base. researchgate.net

Scope and Substrate Specificity in Oxidative Amidation Protocols

Radical Processes Involving the Cyclopropyl Moiety

The cyclopropyl group in cyclopropylmalononitrile serves as a valuable probe in studying radical reactions due to its propensity to undergo ring-opening, a process often utilized in radical clock experiments. illinois.eduwikipedia.org

Cyclopropylmalononitrile, specifically its cis isomer, is employed in radical clock experiments to investigate the presence of radical intermediates in reaction mechanisms. nih.gov The principle of a radical clock relies on a unimolecular reaction that occurs at a known rate, which can be used to time a competing bimolecular reaction. illinois.edu

In the context of oxidative amidation, the cis isomer of α-cyclopropyl malononitrile can be used to probe for the formation of a radical species. nih.gov When the potassium salt of cis-cyclopropylmalononitrile is exposed to oxygen, a mixture of cis and trans isomers is produced, supporting the existence of a radical intermediate that allows for stereoisomerization. nih.gov Control experiments performed in the absence of oxygen or in the presence of a radical scavenger like TEMPO show near-complete recovery of the starting cis isomer, further substantiating the radical pathway. nih.gov

When cis-cyclopropylmalononitrile is reacted with allylamine in the presence of potassium carbonate and oxygen, the resulting cyclopropyl amide is formed as a mixture of cis and trans isomers, indicating that the radical intermediate is intercepted by the amidation pathway. nih.gov This cis-to-trans isomerization is a known phenomenon for radical species and can be induced by various means, including light. nih.govnih.gov

The following table illustrates the results of radical clock experiments using cis-cyclopropylmalononitrile.

| Conditions | Product(s) | Isomer Ratio (cis:trans) | Yield (%) |

| K-salt of cis-18 + O₂ (10 min) | cis-18 and trans-18 | 1:3 | 90 |

| cis-18 + Allylamine + K₂CO₃ + O₂ (4 h) | cis-19 and trans-19 | 1:3.5 | 90 |

Data sourced from a study on oxidative amidation. nih.gov

Probing Radical Intermediates (e.g., using TEMPO trapping)

The investigation of reaction mechanisms is crucial for the development of new synthetic methodologies. In the context of reactions involving cyclopropylmalononitrile that may proceed through radical pathways, the use of radical scavengers is a powerful tool for elucidating the nature of the intermediates. One of the most widely used and effective radical traps is (2,2,6,6-tetramethylpiperidin-1-yl)oxyl, commonly known as TEMPO.

TEMPO is a stable nitroxyl (B88944) radical that can efficiently intercept transient carbon-centered radicals to form stable alkoxyamine adducts. The presence of such an adduct in a reaction mixture provides strong evidence for the involvement of a radical intermediate. The general mechanism of TEMPO trapping involves the rapid coupling of a carbon-centered radical (R•) with the TEMPO radical (TEMPO•) to form a stable R-ON-TEMPO species, which can be isolated and characterized.

While specific studies detailing the use of TEMPO to trap radical intermediates in reactions of cyclopropylmalononitrile are not extensively documented in the reviewed literature, the principles of radical chemistry suggest that this technique would be highly applicable. For instance, in a hypothetical radical-mediated ring-opening of cyclopropylmalononitrile, a cyclopropylcarbinyl radical intermediate would be formed. This highly reactive species can undergo rapid rearrangement to a more stable homoallylic radical. The introduction of TEMPO into the reaction mixture would be expected to compete with this rearrangement, leading to the formation of a TEMPO adduct of the initial cyclopropylcarbinyl radical or the rearranged radical, thereby providing insight into the reaction pathway.

Table 1: Hypothetical TEMPO Trapping Experiment in a Radical Reaction of Cyclopropylmalononitrile

| Reaction Step | Intermediate/Product | Role of TEMPO |

|---|---|---|

| Initiation | Cyclopropylmalononitrile Radical | - |

| Propagation/Rearrangement | Cyclopropylcarbinyl Radical → Homoallylic Radical | - |

| Trapping | TEMPO-Adduct of Radical Intermediate | Intercepts and stabilizes the radical intermediate for detection. |

The efficiency of TEMPO trapping can be influenced by factors such as the concentration of TEMPO, the rate of the radical reaction, and the steric accessibility of the radical center.

Other Novel Transformations and Synthetic Applications

The unique structural features of cyclopropylmalononitrile make it a versatile building block for the synthesis of a variety of complex organic molecules. Its reactivity can be harnessed in several novel transformations, leading to the construction of carbocyclic and heterocyclic frameworks.

One significant area of application is in cycloaddition reactions. The strained cyclopropane (B1198618) ring can participate in various modes of cycloaddition, acting as a three-carbon component. For instance, [3+2] and [5+2] cycloaddition reactions involving cyclopropane derivatives have been developed for the synthesis of five- and seven-membered rings, respectively. While specific examples with cyclopropylmalononitrile are not prevalent in the literature, its activated nature due to the nitrile groups suggests it could be a promising substrate for such transformations.

Furthermore, malononitrile and its derivatives are well-established precursors for the synthesis of a wide range of heterocyclic compounds. The presence of the two nitrile groups in cyclopropylmalononitrile provides a handle for cyclization reactions to form pyridines, pyrimidines, and other nitrogen-containing heterocycles. The cyclopropyl moiety can either be retained in the final product or participate in ring-opening/rearrangement cascades to introduce further structural complexity. The use of ultrasound-assisted multicomponent reactions involving malononitrile has been shown to be an efficient method for the synthesis of diverse heterocyclic structures.

Table 2: Potential Synthetic Applications of Cyclopropylmalononitrile

| Reaction Type | Potential Product Class | Key Feature of Cyclopropylmalononitrile |

|---|---|---|

| [3+2] Cycloaddition | Five-membered carbocycles/heterocycles | Strained cyclopropane ring |

| [5+2] Cycloaddition | Seven-membered carbocycles | Strained cyclopropane ring |

| Multicomponent Reactions | Poly-functionalized heterocycles (e.g., pyridines) | Reactive nitrile groups |

| Radical Ring-Opening/Cyclization | Functionalized cyclic compounds | Strained ring and radical stabilizing groups |

Derivatization and Molecular Modification of Cyclopropylmalononitrile

Synthesis of Amide and Peptide Derivatives

The conversion of the nitrile functionalities of cyclopropylmalononitrile into amide and peptide linkages is a key transformation that opens the door to new classes of compounds with potential applications in medicinal chemistry and materials science. While direct conversion of nitriles to amides is possible, a more common and versatile approach involves the initial hydrolysis of the nitrile groups to carboxylic acids, followed by standard amide bond formation protocols.

The synthesis of amide derivatives from cyclopropylmalononitrile would typically commence with the selective hydrolysis of one or both nitrile groups to the corresponding carboxylic acid(s). This can be achieved under acidic or basic conditions, with careful control of reaction parameters to favor either the mono-acid or di-acid product. Once the carboxylic acid derivative is obtained, established peptide coupling methodologies can be employed to form the amide bond. A variety of coupling reagents are available for this purpose, each with its own advantages in terms of efficiency, suppression of side reactions, and compatibility with different functional groups.

Some of the most effective and commonly used peptide coupling reagents are based on phosphonium (B103445) or aminium salts. These reagents activate the carboxylic acid, facilitating its reaction with an amine to form the amide bond.

Table 1: Common Peptide Coupling Reagents Applicable for Amide Synthesis

| Reagent Name (Acronym) | Activating Agent Type | Key Features |

|---|---|---|

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) | Phosphonium Salt | Widely used for both solution-phase and solid-phase peptide synthesis. |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) | Phosphonium Salt | An older reagent, still effective but with some drawbacks regarding byproduct removal. |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) | Aminium Salt | Highly efficient, particularly for sterically hindered amino acids, due to the formation of a highly reactive OAt ester. sigmaaldrich.com |

| (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) | Aminium Salt | Based on an OxymaPure leaving group, offering high reactivity and reduced risk of racemization. sigmaaldrich.com |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Carbodiimide (B86325) | A water-soluble carbodiimide that facilitates easy purification by washing with water. |

The general procedure for the synthesis of an amide derivative of cyclopropylmalononitrile, following the hydrolysis route, would involve dissolving the cyclopropylmalonic acid derivative in a suitable aprotic solvent, such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM). The coupling reagent and a non-nucleophilic base, such as diisopropylethylamine (DIPEA), are then added, followed by the desired amine component. The reaction is typically stirred at room temperature until completion.

For the synthesis of peptide derivatives, this process can be extended by using an amino acid or a peptide as the amine component. This allows for the incorporation of the cyclopropylmalononitrile moiety into a peptide backbone, potentially imparting unique conformational constraints due to the rigid cyclopropyl (B3062369) group. Furthermore, methods for chemoselective peptide ligation, such as those involving α-aminonitriles, could potentially be adapted for the direct use of cyclopropylmalononitrile in peptide synthesis, offering a more direct route that avoids the pre-hydrolysis step. nih.gov

Exploration of Cyclopropylmalononitrile as a Molecular Scaffold for Complex Organic Structures

The unique structural features of cyclopropylmalononitrile make it an attractive building block, or scaffold, for the synthesis of more complex organic molecules. The activated methylene (B1212753) group, flanked by two electron-withdrawing nitrile groups, is acidic and can be readily deprotonated to form a stable carbanion. This nucleophilic center can participate in a variety of carbon-carbon bond-forming reactions, allowing for the elaboration of the molecular framework.

One of the most powerful applications of malononitrile (B47326) derivatives in organic synthesis is their use in the Knoevenagel condensation . This reaction involves the condensation of the active methylene compound with an aldehyde or a ketone, catalyzed by a weak base. In the case of cyclopropylmalononitrile, this reaction would lead to the formation of a cyclopropylidenemalononitrile derivative, a versatile intermediate for further transformations.

Another important reaction is the Michael addition , where the carbanion generated from cyclopropylmalononitrile adds to an α,β-unsaturated carbonyl compound. This conjugate addition reaction is a powerful tool for the formation of new carbon-carbon bonds and the construction of complex cyclic and acyclic systems.

The nitrile groups themselves also offer a plethora of synthetic possibilities. They can be:

Reduced to primary amines, which can then be further functionalized.

Hydrolyzed to carboxylic acids, as discussed in the previous section.

Reacted with Grignard reagents to form ketones.

Undergo cycloaddition reactions to form heterocyclic compounds.

The combination of the reactive methylene group and the versatile nitrile functionalities, all attached to a rigid cyclopropyl core, provides a powerful platform for the synthesis of a wide range of complex organic structures, including carbocyclic and heterocyclic systems. The cyclopropyl ring not only acts as a rigid structural element but also influences the electronic properties and reactivity of the attached functional groups.

Investigation of Structure-Reactivity Relationships in Derivatization

The reactivity of cyclopropylmalononitrile in derivatization reactions is governed by a delicate interplay of electronic and steric effects originating from its unique structure. Understanding these structure-reactivity relationships is crucial for predicting its chemical behavior and for designing efficient synthetic strategies.

Electronic Effects:

Acidity of the Methylene Protons: The two nitrile groups are strongly electron-withdrawing, which significantly increases the acidity of the protons on the central carbon atom. This makes deprotonation to form the corresponding carbanion a facile process, even with weak bases.

Influence of the Cyclopropyl Group: The cyclopropyl group is known to exhibit electronic properties that are similar to those of a double bond. It can stabilize an adjacent positive charge through conjugation and can also have a slight electron-withdrawing inductive effect. In the context of cyclopropylmalononitrile, the cyclopropyl ring can influence the stability of the carbanion formed upon deprotonation and can also affect the reactivity of the nitrile groups.

Steric Effects:

Steric Hindrance: The cyclopropyl group is a bulky substituent, and its presence can sterically hinder the approach of reagents to the reactive centers of the molecule. This steric hindrance can affect the rates of reaction and may also influence the stereochemical outcome of certain transformations. For example, in reactions involving the methylene carbon, the cyclopropyl group may direct the incoming electrophile to the less hindered face of the carbanion.

The interplay of these electronic and steric factors will determine the regioselectivity and stereoselectivity of derivatization reactions. For instance, in the selective hydrolysis of one nitrile group, the electronic and steric environment around each nitrile will influence which one reacts preferentially. Similarly, in nucleophilic addition reactions to the nitrile groups, the steric bulk of the cyclopropyl ring will play a significant role. A thorough understanding of these relationships allows for the rational design of synthetic routes to novel and complex molecules based on the cyclopropylmalononitrile scaffold.

Advanced Spectroscopic Characterization in Cyclopropylmalononitrile Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of cyclopropylmalononitrile in solution. Both one-dimensional (¹H, ¹³C) and two-dimensional techniques are employed to gain a comprehensive understanding of its atomic connectivity and stereochemistry.

¹H and ¹³C NMR spectra provide definitive information about the carbon-hydrogen framework of cyclopropylmalononitrile. The cyclopropane (B1198618) ring protons exhibit characteristic upfield chemical shifts due to the ring current effect, a phenomenon where the circulation of electrons in the ring generates a local magnetic field that shields the protons. researchgate.net

In the ¹H NMR spectrum, the protons on the cyclopropane ring typically appear as a complex multiplet system. The two methylene (B1212753) (CH₂) groups are diastereotopic, meaning they are chemically non-equivalent, and thus can have different chemical shifts. The methine (CH) proton to which the dicyano-substituted carbon is attached would also have a distinct chemical shift.

The ¹³C NMR spectrum is equally informative. The carbon atoms of the cyclopropane ring are highly shielded and appear at an unusually upfield chemical shift, with unsubstituted cyclopropane resonating at approximately -2.7 ppm. docbrown.info Substitution with the two nitrile groups causes a downfield shift for all ring carbons. The nitrile carbons themselves have a characteristic chemical shift in the range of 110-120 ppm, while the quaternary carbon to which they are attached is also readily identifiable. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Cyclopropylmalononitrile

| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| CH (ring) | ¹H | ~1.5 - 2.0 | Multiplet |

| CH₂ (ring) | ¹H | ~1.2 - 1.6 | Multiplet |

| C(CN)₂ | ¹³C | ~20 - 25 | Singlet |

| CH (ring) | ¹³C | ~15 - 20 | Singlet |

| CH₂ (ring) | ¹³C | ~10 - 15 | Singlet |

| CN | ¹³C | ~112 - 118 | Singlet |

Note: Values are estimated based on data for cyclopropane, cyclopropanecarbonitrile, and general substituent effects. docbrown.infochemicalbook.com

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals observed in 1D spectra and for probing the connectivity within the molecule.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment reveals proton-proton coupling relationships. nist.gov For cyclopropylmalononitrile, cross-peaks would be observed between the methine proton and the methylene protons on the cyclopropane ring, confirming their adjacency (vicinal coupling). Correlations would also be seen between the geminal protons within each methylene group. This technique is invaluable for tracing the proton connectivity through the spin system of the cyclopropane ring. iastate.edu

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons with their directly attached carbons. iastate.educhemicalbook.com This allows for the direct assignment of each carbon atom in the ¹³C spectrum based on the already assigned proton spectrum. For instance, the proton signals assigned to the cyclopropyl (B3062369) CH and CH₂ groups would show correlations to their corresponding carbon signals in the HSQC spectrum, confirming their one-bond connectivity.

For derivatives of cyclopropylmalononitrile, NMR spectroscopy is a primary tool for determining stereochemistry. In substituted cyclopropanes, the magnitude of the proton-proton coupling constant (J) is dependent on the dihedral angle between the protons. Generally, the coupling constant for cis-protons (Jcis) is larger than that for trans-protons (Jtrans). docbrown.info

For example, in a disubstituted cyclopropane ring, the relative orientation of the substituents can be determined by analyzing the coupling constants and through-space interactions observed in a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment. The chemical shifts are also sensitive to the stereochemical environment, as substituents can exert anisotropic effects that shield or deshield nearby protons, leading to distinct spectral patterns for different isomers.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Reaction Progress Monitoring

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the key functional groups present in cyclopropylmalononitrile and for monitoring the progress of reactions, such as its synthesis or subsequent transformations. The FTIR spectrum is characterized by specific absorption bands corresponding to the vibrational frequencies of the molecule's bonds. nist.gov

The most prominent feature in the FTIR spectrum of cyclopropylmalononitrile is the sharp, strong absorption band corresponding to the C≡N (nitrile) stretching vibration, which typically appears in the 2260-2200 cm⁻¹ region. libretexts.org The presence of this band is a clear indicator of the nitrile functional groups. Another key diagnostic region is the C-H stretching vibrations of the cyclopropane ring, which occur at a higher frequency (~3100-3000 cm⁻¹) than those of typical alkanes due to the increased s-character of the C-H bonds. rsc.org

Table 2: Characteristic FTIR Absorption Bands for Cyclopropylmalononitrile

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C≡N | Stretch | ~2240 - 2250 | Strong, Sharp |

| C-H (cyclopropyl) | Stretch | ~3080 - 3020 | Medium |

| CH₂ (cyclopropyl) | Scissoring/Deformation | ~1450 - 1480 | Medium |

By monitoring the appearance or disappearance of these characteristic peaks, one can effectively track the formation of the cyclopropylmalononitrile product from its precursors or its conversion into a new compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. nih.gov The utility of this technique for cyclopropylmalononitrile is primarily for detecting the presence of conjugated impurities.

The core structure of cyclopropylmalononitrile lacks significant conjugation. The cyclopropane ring and the nitrile groups are considered isolated chromophores, which are moieties that absorb light. libretexts.org Their primary electronic transitions (σ→σ* and n→π*) require high energy and thus occur at short wavelengths, typically below 200 nm. libretexts.org Consequently, a pure sample of cyclopropylmalononitrile is not expected to show significant absorbance in the standard UV-Vis range (200-800 nm). Its main application in this context is to ensure the absence of starting materials or byproducts containing conjugated π-systems, which would exhibit strong absorption at longer wavelengths. researchgate.net

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. For cyclopropylmalononitrile (C₅H₄N₂), the exact molecular weight is 92.0374 g/mol . High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy.

In a typical electron ionization (EI) mass spectrum, the parent molecular ion (M⁺˙) would be observed at an m/z (mass-to-charge ratio) of 92. The fragmentation pattern would provide further structural confirmation. Plausible fragmentation pathways for the cyclopropylmalononitrile molecular ion include:

Loss of a nitrile radical: Cleavage of a C-C bond to lose a ·CN group, resulting in a fragment ion at m/z 66.

Ring cleavage: The strained cyclopropane ring can undergo fragmentation. A common pathway for cyclopropyl compounds is the loss of ethene (C₂H₄), which would lead to a fragment ion.

Loss of H·: Loss of a hydrogen radical from the molecular ion to give a fragment at m/z 91.

Table 3: Predicted Mass Spectrometry Fragments for Cyclopropylmalononitrile

| m/z | Ion Formula | Identity |

|---|---|---|

| 92 | [C₅H₄N₂]⁺˙ | Molecular Ion (M⁺˙) |

| 91 | [C₅H₃N₂]⁺ | [M-H]⁺ |

Analysis of these fragments helps to piece together the structure of the parent molecule and distinguish it from isomers.

Time-Resolved Spectroscopic Techniques for Real-time Intermediate Detection

The synthesis or reaction of complex molecules such as cyclopropylmalononitrile often proceeds through a series of short-lived, high-energy intermediates. These transient species are critical to the reaction mechanism, but their low concentration and brief existence make them impossible to detect using conventional spectroscopic methods. Time-resolved spectroscopy is a class of techniques designed to observe these fleeting molecular states by initiating a reaction (often with a pulse of light) and then collecting spectroscopic data at extremely short intervals, ranging from femtoseconds to milliseconds. unipr.it

Time-resolved infrared (TRIR) spectroscopy is particularly powerful for this purpose, as it provides structural information about intermediates, revealing changes in bonding and functional groups as a reaction progresses. unipr.itresearchgate.netresearchgate.net In the context of cyclopropylmalononitrile research, TRIR could be employed to study its formation or subsequent reactions, such as ring-opening processes. nih.govresearchgate.netscispace.comacs.org For instance, a reaction could be initiated by laser flash photolysis, and the subsequent changes in the infrared spectrum would be monitored over time.

The nitrile (C≡N) stretching vibration is a particularly strong and well-defined chromophore in the infrared spectrum, typically appearing in the 2200-2300 cm⁻¹ region. spectroscopyonline.comnih.gov Any change in the electronic environment of the nitrile group or the geometry of the molecule would result in a shift in this band's frequency, intensity, and shape. nih.gov Similarly, vibrations associated with the cyclopropyl ring C-H and C-C bonds could be monitored.

Hypothetical intermediates in reactions involving cyclopropylmalononitrile could include radical species from bond cleavage or strained transition states during ring-opening. Each of these intermediates would possess a unique vibrational signature that could be captured by TRIR.

Table 1: Hypothetical Transient Intermediates in Cyclopropylmalononitrile Reactions and Their Potential TRIR Signatures.

| Intermediate Species | Potential Formation Pathway | Key Vibrational Mode | Expected IR Frequency Range (cm⁻¹) |

|---|---|---|---|

| Cyclopropylmethyl Radical | Homolytic C-C bond cleavage | C≡N Stretch | ~2250 |

| Ketenimine Intermediate | Ring-opening of cyclopropane | C=C=N Stretch | 2000–2050 |

| Zwitterionic Intermediate | Nucleophilic attack on the ring | C≡N Stretch (perturbed) | 2210–2240 |

| Excited State Molecule | Photo-initiation | C≡N Stretch (shifted) | Varies from ground state |

By detecting and characterizing such intermediates, researchers can build a complete picture of the reaction mechanism, enabling the optimization of reaction conditions to improve yield and minimize byproducts.

Application of Near-Infrared (NIR) Spectroscopy for Reaction Monitoring and Product Quantification

Near-Infrared (NIR) spectroscopy, which utilizes the electromagnetic spectrum from approximately 780 to 2500 nm, has emerged as a robust and versatile tool for real-time process analysis. q-interline.com As a key component of Process Analytical Technology (PAT) initiatives in the pharmaceutical and chemical industries, NIR spectroscopy offers rapid, non-destructive analysis without the need for sample preparation. pharmtech.comnih.govamericanpharmaceuticalreview.comsemanticscholar.orgibsen.comiris-eng.com This makes it exceptionally well-suited for in-line or at-line monitoring of chemical reactions and for the quantitative analysis of final products. iris-eng.com

The NIR spectrum consists of overtones and combination bands of fundamental molecular vibrations, such as C-H, O-H, and N-H stretches. q-interline.com While these bands are broader and less distinct than their mid-infrared counterparts, they contain a wealth of chemical and physical information. researchgate.net For a reaction producing cyclopropylmalononitrile, an NIR probe inserted directly into the reaction vessel could continuously collect spectra. The progress of the reaction can be tracked by monitoring the decrease in absorbance bands corresponding to the reactants and the simultaneous increase in bands characteristic of the cyclopropylmalononitrile product.

Quantitative analysis using NIR spectroscopy relies on the development of chemometric models. calibrationmodel.comfelixinstruments.com Chemometrics is the application of statistical and mathematical methods to extract meaningful information from chemical data. calibrationmodel.com To quantify cyclopropylmalononitrile, a calibration model is built by correlating NIR spectra of multiple samples with known concentrations (determined by a primary method like HPLC) using multivariate algorithms such as Partial Least Squares (PLS) regression. nih.gov

The steps to develop a quantitative NIR method are as follows:

Data Collection : A set of calibration samples is prepared with varying concentrations of cyclopropylmalononitrile, reactants, and potential impurities, spanning the expected process range. NIR spectra are collected for each sample.

Model Development : The spectral data and corresponding reference concentration values are used to build a PLS model. This model identifies the spectral variations that are most highly correlated with the concentration of cyclopropylmalononitrile.

Model Validation : The model's predictive ability is tested using an independent set of validation samples. Key performance metrics include the Root Mean Square Error of Prediction (RMSEP) and the coefficient of determination (R²), which should be close to zero and one, respectively. mdpi.com

Once validated, this model can be applied to spectra collected in real-time during a synthesis, providing an immediate and continuous readout of the cyclopropylmalononitrile concentration. This allows for precise determination of reaction endpoints, improved process control, and assurance of final product quality. pharmtech.comibsen.com

Table 2: Example of a Calibration Dataset for NIR Quantification of Cyclopropylmalononitrile.

| Sample ID | Reference Concentration (% w/w) | NIR Spectrum Data |

|---|---|---|

| CAL-01 | 5.2 | (Array of absorbance values at each wavelength) |

| CAL-02 | 10.5 | (Array of absorbance values at each wavelength) |

| CAL-03 | 19.8 | (Array of absorbance values at each wavelength) |

| CAL-04 | 30.1 | (Array of absorbance values at each wavelength) |

| CAL-05 | 45.6 | (Array of absorbance values at each wavelength) |

| CAL-06 | 58.9 | (Array of absorbance values at each wavelength) |

| CAL-07 | 74.3 | (Array of absorbance values at each wavelength) |

| CAL-08 | 90.7 | (Array of absorbance values at each wavelength) |

| CAL-09 | 99.5 | (Array of absorbance values at each wavelength) |

The integration of NIR spectroscopy provides a powerful, efficient, and non-invasive method for understanding and controlling the synthesis of cyclopropylmalononitrile, ensuring consistency and quality from laboratory development to full-scale production. aaa-co.net

Theoretical and Computational Chemistry Studies of Cyclopropylmalononitrile Reactivity

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Reaction Mechanisms

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure of cyclopropylmalononitrile. DFT methods provide a balance between computational cost and accuracy, making them well-suited for studying organic molecules.

Electronic Structure: The defining feature of cyclopropylmalononitrile is the interaction between the strained three-membered ring and the two electron-withdrawing nitrile groups. The bonding in the cyclopropane (B1198618) ring is described by the Walsh orbital model, which posits a set of high-lying, bent σ-orbitals with significant p-character. These orbitals, particularly the highest occupied molecular orbitals (HOMOs) denoted as ωS (symmetric) and ωA (antisymmetric), are available to interact with the orbitals of substituents.

In cyclopropylmalononitrile, the two cyano groups act as strong π-acceptors. This leads to a substantial stabilization of the Walsh orbitals through conjugation. Computational studies on the closely related 1,1-dicyanocyclopropane using B3LYP DFT calculations have quantified these effects. researchgate.net The interaction with the acceptor substituents leads to a significant lowering of the energy of both the ωS and ωA orbitals. This electronic interaction is directly reflected in the molecule's geometry. The vicinal C-C bonds (adjacent to the substituents) are elongated, while the distal C-C bond (opposite the substituents) is shortened compared to unsubstituted cyclopropane. researchgate.net This structural change is a classic indicator of the electronic perturbation exerted by the acceptor groups on the cyclopropane ring.

A comparison of calculated bond lengths for cyclopropane and 1,1-dicyanocyclopropane highlights this effect. researchgate.net

| Compound | Vicinal C-C Bond Length (Å) | Distal C-C Bond Length (Å) |

|---|---|---|

| Cyclopropane | 1.510 | 1.510 |

| 1,1-Dicyanocyclopropane | 1.536 | 1.480 |

Reaction Mechanisms: DFT calculations are also instrumental in elucidating the mechanisms of reactions involving donor-acceptor cyclopropanes. nih.gov These compounds are known to act as 1,3-zwitterionic synthons, and their reactions, such as (3+2) cycloadditions, can be modeled computationally. nih.govacs.org Theoretical studies can map the potential energy surface of a reaction, identifying transition states and intermediates. nih.govmdpi.com For cyclopropylmalononitrile, the strong acceptor nature of the dicyano groups polarizes the adjacent carbon-carbon bond, making it susceptible to nucleophilic attack and subsequent ring-opening. DFT studies can clarify whether these reactions proceed through a concerted or a stepwise mechanism, often involving a zwitterionic intermediate. nih.govresearchgate.net The activation barriers and reaction energies calculated through DFT provide quantitative insights into the feasibility and selectivity of various reaction pathways. acs.orgmdpi.com

Time-Dependent DFT (TD-DFT) for Prediction of Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited-state properties of molecules, enabling the prediction of electronic absorption spectra (UV-Vis). core.ac.ukosti.gov By computing the vertical excitation energies and oscillator strengths, TD-DFT can simulate the spectrum and help in the interpretation of experimental data. core.ac.uk

Gauge-Including Atomic Orbital (GIAO) Method for NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. The prediction of NMR chemical shifts through computational methods provides a powerful adjunct to experimental data. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is one of the most reliable approaches for calculating NMR shielding tensors, from which chemical shifts are derived. nih.govrsc.org

The GIAO method effectively addresses the issue of gauge-origin dependence in magnetic property calculations, leading to accurate predictions of both ¹H and ¹³C chemical shifts. nih.govmdpi.com The process involves first optimizing the molecular geometry at a chosen level of theory (e.g., B3LYP/6-31G(d)) and then performing the GIAO calculation to obtain the absolute shielding values. These are then converted to chemical shifts by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (TMS). For cyclopropylmalononitrile, GIAO-DFT calculations could predict the chemical shifts for the unique protons and carbons of the cyclopropyl (B3062369) ring and the nitrile carbons, aiding in the definitive assignment of its NMR spectrum.

Molecular Dynamics Simulations for Solvent Effects and Conformational Analysis

Molecular Dynamics (MD) simulations model the time-dependent behavior of a molecular system, providing detailed information on conformational dynamics and the influence of the surrounding environment, such as a solvent. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can explore the potential energy surface and identify stable conformations and the barriers between them. frontiersin.org

For cyclopropylmalononitrile, MD simulations could be employed to study its conformational preferences. While the cyclopropane ring is rigid, rotation around the C-C single bonds connecting the ring to the nitrile groups can be explored. More significantly, MD simulations are crucial for understanding solvent effects. researchgate.net The interaction between the polar nitrile groups and solvent molecules can influence the molecule's reactivity and conformational equilibrium. Simulations can be performed using either explicit solvent models, where individual solvent molecules are included, or implicit models, where the solvent is treated as a continuum. mdpi.com These simulations can provide insights into the solvation shell structure and calculate the free energy of solvation, which is critical for understanding reaction kinetics in solution.

Computational Analysis of Structure-Reactivity and Structure-Selectivity Relationships

Computational chemistry is a powerful tool for establishing quantitative structure-reactivity relationships (QSRRs) and understanding the origins of selectivity in chemical reactions. nih.govchemrxiv.org By systematically studying a series of related compounds, researchers can correlate calculated molecular properties with experimentally observed reactivity.

For substituted cyclopropanes, computational studies can elucidate how different substituents influence reactivity. manchester.ac.uk Key descriptors derived from quantum chemical calculations, such as frontier molecular orbital (HOMO-LUMO) energies, atomic charges, electrostatic potentials, and bond lengths, can be correlated with reaction rates or outcomes. researchgate.netmdpi.com For cyclopropylmalononitrile, the strong electron-withdrawing nature of the nitrile groups significantly lowers the LUMO energy, making the molecule a good electron acceptor and susceptible to nucleophilic attack. Computational analysis of related donor-acceptor cyclopropanes has shown that the activation energy for ring-opening reactions is highly dependent on the electronic nature of the substituents. manchester.ac.ukwiley-vch.de By comparing cyclopropylmalononitrile with other substituted cyclopropanes, a computational analysis could precisely quantify its position within this reactivity spectrum and predict its behavior in various chemical transformations, explaining both regio- and stereoselectivity.

Applications of Cyclopropylmalononitrile in Diverse Chemical Disciplines

In Advanced Organic Synthesis

The chemical reactivity of cyclopropylmalononitrile has been harnessed by organic chemists to develop novel synthetic methodologies and construct intricate molecular frameworks.

Role as a Reagent in Catalytic Transformations

Cyclopropylmalononitrile serves as a valuable reagent in a variety of catalytic transformations, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds.

Metal-Catalyzed Cross-Coupling Reactions:

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds. While specific examples detailing the direct use of cyclopropylmalononitrile as a coupling partner in mainstream cross-coupling reactions like Suzuki-Miyaura or Negishi are not extensively documented in readily available literature, the broader class of cyclopropyl (B3062369) derivatives is known to participate in such reactions. For instance, palladium-catalyzed cross-coupling reactions of cyclopropyl Grignard reagents with aryl bromides have been successfully employed to synthesize cyclopropyl arenes nih.govorganic-chemistry.org. These methodologies often require specific ligands and conditions to achieve high yields and prevent side reactions. The presence of the two nitrile groups in cyclopropylmalononitrile would likely influence its reactivity in such transformations, potentially requiring tailored catalytic systems.

Copper-Catalyzed Carbene Transfer:

Copper-catalyzed reactions involving carbene transfer are fundamental for the synthesis of cyclopropane (B1198618) derivatives nih.gov. These reactions typically utilize diazo compounds as carbene precursors. While direct examples of cyclopropylmalononitrile being formed via a copper-catalyzed carbene transfer to a dicyano-substituted alkene are not prevalent, the chemistry of donor-acceptor cyclopropanes, a class to which cyclopropylmalononitrile belongs, is well-established. These compounds are known to be versatile building blocks in organic synthesis mdpi.com.

Precursors for Complex Molecular Architectures

The unique combination of a strained ring and electron-withdrawing groups makes cyclopropylmalononitrile an excellent precursor for the synthesis of complex molecular architectures, including heterocyclic and spirocyclic systems.

The reaction of malononitrile (B47326) with various reagents is a widely used strategy for the synthesis of diverse heterocyclic compounds semanticscholar.orgresearchgate.net. For example, multicomponent reactions involving malononitrile, aldehydes, and other reagents can lead to the formation of pyranopyrimidines and other fused heterocyclic systems nih.gov. The presence of the cyclopropyl group in cyclopropylmalononitrile would introduce a three-dimensional element to the resulting heterocyclic structures, which is often desirable in medicinal chemistry.

Furthermore, the chemistry of donor-acceptor cyclopropanes is rich with transformations that lead to complex cyclic and acyclic products. For instance, thiazolylcyanocyclopropanes, which are structurally related to cyclopropylmalononitrile, have been shown to be valuable precursors for accessing various thiazole-containing targets mdpi.com. The reactivity of the cyclopropane ring, activated by the nitrile groups, allows for ring-opening reactions and subsequent cyclizations to form more elaborate structures.

Spirocyclic compounds, which contain two rings connected by a single common atom, are another important class of molecules in drug discovery mdpi.com. The synthesis of spiro[cyclopropane-oxyindole] compounds has been achieved through catalytic asymmetric reactions, demonstrating the utility of cyclopropane derivatives in constructing these complex three-dimensional scaffolds ynu.edu.cn. Cyclopropylmalononitrile could potentially serve as a precursor to novel spirocyclic systems through appropriate synthetic design.

Integration into Green Chemistry Methodologies

In recent years, there has been a significant push towards the development of more environmentally friendly synthetic methods. Cyclopropylmalononitrile and its synthetic precursors are amenable to integration into green chemistry methodologies.

Electro-organic Synthesis:

Electro-organic synthesis utilizes electricity to drive chemical reactions, often avoiding the need for harsh reagents and reducing waste. The electrochemical synthesis of adiponitrile (B1665535) from acrylonitrile (B1666552) is a large-scale industrial process that exemplifies the benefits of this technology rsc.org. While specific studies on the electro-organic synthesis of cyclopropylmalononitrile are not widely reported, the electrochemical synthesis of related compounds, such as benzylidene malononitrile, has been successfully demonstrated mdpi.com. This suggests the potential for developing electrochemical routes to cyclopropylmalononitrile and its derivatives.

"On-Water" Reactions:

Performing organic reactions in water as a solvent is a key aspect of green chemistry. "On-water" reactions can exhibit enhanced reaction rates and selectivities compared to their counterparts in organic solvents. The diastereodivergent synthesis of cyclopropanes has been achieved via on-water [2+1] annulations of diazo compounds with electron-deficient alkenes, highlighting the potential of aqueous media for cyclopropanation reactions rsc.org. The synthesis of heterocyclic compounds from malononitrile has also been successfully carried out in water, further demonstrating the feasibility of applying green solvents in this area of chemistry nih.gov.

In Pharmaceutical Intermediates Research and Drug Discovery

The cyclopropyl moiety is a privileged structural motif in medicinal chemistry, often imparting favorable pharmacological properties to drug candidates. Consequently, cyclopropylmalononitrile and its derivatives are valuable intermediates in pharmaceutical research and development.

Synthesis of Active Pharmaceutical Ingredients (APIs)

Cyclopropylmalononitrile can serve as a key building block in the synthesis of various active pharmaceutical ingredients. The cyclopropylamine (B47189) moiety, which can be derived from cyclopropylnitrile precursors, is found in a number of approved drugs and clinical candidates longdom.org.

Multicomponent reactions are increasingly being used for the efficient synthesis of APIs mdpi.com. The versatility of malononitrile in such reactions suggests that cyclopropylmalononitrile could be a valuable component for the synthesis of novel drug-like molecules containing a cyclopropane ring. While specific examples of currently marketed APIs directly synthesized from cyclopropylmalononitrile are not readily found in the public domain, the potential for its use in the discovery of new therapeutic agents is significant.

The following table provides examples of compound classes that can be synthesized using methodologies related to the functionalities present in cyclopropylmalononitrile and are relevant to API synthesis.

| Compound Class | Synthetic Methodology | Relevance to APIs |

| Heterocycles | Multicomponent reactions involving malononitrile derivatives | Core scaffolds in numerous drugs |

| Spirocycles | Catalytic asymmetric synthesis from cyclopropane precursors | Conformationally restricted motifs in drug design |

| Cyclopropylamines | Reduction of cyclopropylnitriles | Important pharmacophore in various therapeutic areas |

Custom Synthesis and Contract Manufacturing Applications for Drug Intermediates

The demand for unique and complex molecular building blocks in drug discovery has led to a significant reliance on custom synthesis and contract manufacturing organizations (CMOs).

Custom Synthesis:

Pharmaceutical companies often require specific, non-commercially available intermediates for their proprietary drug discovery programs. Custom synthesis providers play a crucial role in supplying these tailored molecules innopeptichem.comstrem.com. Cyclopropylmalononitrile and its derivatives, with their potential for creating novel chemical entities, are prime candidates for custom synthesis campaigns. Researchers may require specific substitution patterns on the cyclopropyl ring or modifications of the nitrile groups to explore structure-activity relationships.

Contract Manufacturing:

As drug candidates progress through the development pipeline, the need for larger quantities of intermediates and the final API necessitates the involvement of contract manufacturing organizations kiyan-pharma.comaurigeneservices.comdendropharm.de. These organizations specialize in process development, scale-up, and GMP (Good Manufacturing Practice) production. For a compound like cyclopropylmalononitrile, a CMO would be responsible for developing a robust and scalable synthetic route to ensure a reliable supply of the intermediate for clinical trials and eventual commercial production pharmacompass.com. The services offered by CMOs are integral to the pharmaceutical industry, enabling drug developers to focus on research and clinical aspects while outsourcing the complex manufacturing processes aurigeneservices.commolkem.com.

The table below summarizes the roles of custom synthesis and contract manufacturing in the context of pharmaceutical intermediates like cyclopropylmalononitrile.

| Service | Role in Pharmaceutical Development | Relevance to Cyclopropylmalononitrile |

| Custom Synthesis | Synthesis of novel, non-catalog compounds for early-stage research. | Provides access to unique cyclopropylmalononitrile derivatives for exploring new chemical space. |

| Contract Manufacturing | Process development, scale-up, and GMP production of intermediates and APIs. | Enables the large-scale, cost-effective, and quality-controlled production of cyclopropylmalononitrile for later-stage drug development. |

Development of Bioisosteric Motifs in Medicinal Chemistry

The cyclopropyl group is a well-established bioisostere in medicinal chemistry, frequently employed to enhance the pharmacological profile of drug candidates. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. The unique structural and electronic properties of the cyclopropane ring make it an attractive replacement for other chemical moieties in drug design.

The rigid, three-membered ring of the cyclopropyl group provides conformational constraint to molecules, which can lead to increased binding affinity and selectivity for their biological targets. Its electronic nature, with a higher s-character in its C-H bonds, can also influence the acidity or basicity of neighboring functional groups and improve metabolic stability by blocking sites susceptible to oxidative metabolism. While the direct application of cyclopropylmalononitrile in the development of specific bioisosteric motifs is not extensively documented in publicly available literature, the presence of the cyclopropyl group suggests its potential utility in this area. Medicinal chemists can leverage the established principles of cyclopropane as a bioisostere to design novel compounds where the cyclopropylmalononitrile fragment could replace other groups to optimize drug-like properties.

Design of Novel Pharmaceutical Scaffolds

Cyclopropylmalononitrile serves as a versatile building block in the synthesis of novel pharmaceutical scaffolds, particularly in the construction of heterocyclic compounds through multicomponent reactions. researchgate.netbeilstein-journals.orgmdpi.com Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot synthesis. These reactions are highly valued in drug discovery for their efficiency and ability to rapidly generate libraries of structurally diverse compounds.

The malononitrile component of cyclopropylmalononitrile is particularly reactive in MCRs due to its acidic methylene (B1212753) protons and the presence of two electron-withdrawing nitrile groups. This reactivity allows it to participate in a variety of cyclization reactions to form diverse heterocyclic systems, which are foundational scaffolds in many approved drugs. For instance, malononitrile and its derivatives are known to be key reagents in the synthesis of pyridines, pyrimidines, and other nitrogen-containing heterocycles of significant pharmaceutical importance. researchgate.net

In Agrochemical Research and Development

Potential as a Precursor for Novel Agrochemical Active Ingredients

Cyclopropylmalononitrile is a promising precursor for the synthesis of novel agrochemical active ingredients, particularly insecticides. google.comgoogle.comgoogle.comgoogle.com The chemical structure of cyclopropylmalononitrile contains key features found in several classes of potent insecticides. The cyclopropane ring is a core component of pyrethroid insecticides, a major class of synthetic insecticides known for their high efficacy against a broad spectrum of pests. arkat-usa.orgnih.gov

Patents have been filed for malononitrile compounds and their use as pesticides, indicating the general utility of this chemical class in agrochemical research. google.comgoogle.comscispace.com These patents often describe derivatives of malononitrile that exhibit insecticidal, acaricidal, or nematicidal activity. The synthesis of such active ingredients can involve the chemical modification of the malononitrile backbone, and cyclopropylmalononitrile represents a valuable starting material for creating derivatives with a cyclopropane moiety. The presence of the cyclopropane ring can enhance the insecticidal activity and modulate the environmental persistence of the resulting agrochemical.

Contribution to Sustainable Pest and Disease Control Strategies

The development of novel agrochemicals from precursors like cyclopropylmalononitrile can contribute to more sustainable pest and disease control strategies. A key aspect of sustainable agriculture is the use of pesticides that are effective at lower application rates and have a more favorable environmental profile, including reduced persistence in soil and water and lower toxicity to non-target organisms. usda.govnih.govoregonstate.edu

By serving as a building block for new active ingredients, cyclopropylmalononitrile can enable the design of pesticides with improved characteristics. The chemical diversity that can be generated from this precursor allows for the optimization of properties such as target specificity, reducing the impact on beneficial insects and other non-target species. Furthermore, the development of new classes of pesticides is crucial for managing the evolution of pesticide resistance in pest populations, a major threat to agricultural productivity. The introduction of novel agrochemicals derived from cyclopropylmalononitrile can provide new modes of action to control resistant pests, thereby supporting integrated pest management (IPM) programs and reducing the reliance on older, more environmentally persistent pesticides.

Mode of Action Studies for Cyclopropylmalononitrile-Derived Agrochemicals

While specific mode of action studies for agrochemicals directly derived from cyclopropylmalononitrile are not extensively published, the likely mechanisms of action can be inferred from related compounds. Agrochemicals containing a cyclopropane ring, such as pyrethroid insecticides, are known to act on the nervous system of insects. google.comlu.se

Pyrethroids target the voltage-gated sodium channels in nerve cell membranes, causing prolonged channel opening, which leads to hyperexcitation, paralysis, and death of the insect. google.com It is plausible that insecticides derived from cyclopropylmalononitrile would exhibit a similar mode of action, particularly if they retain the cyclopropane carboxylate ester structure characteristic of many pyrethroids.

Additionally, the nitrile group present in cyclopropylmalononitrile is a feature of other classes of pesticides. The mode of action of these compounds can vary, but some nitrile-containing pesticides are known to interfere with cellular respiration or other vital metabolic processes in pests. Therefore, agrochemicals synthesized from cyclopropylmalononitrile could potentially have a dual mode of action or a novel mechanism of action, which would be highly beneficial for resistance management. Further research is needed to elucidate the specific molecular targets and modes of action of novel agrochemicals derived from this precursor.

In Materials Science Research

The application of cyclopropylmalononitrile in materials science is an area of potential exploration, although it is not yet well-documented in scientific literature. The unique combination of a cyclopropane ring and two nitrile groups suggests that this compound could be a valuable monomer or additive in the synthesis of novel polymers and functional materials.

The nitrile groups are known to be polymerizable and can also be chemically modified to introduce other functionalities into a polymer backbone. ebsco.com Polymers containing nitrile groups, such as polyacrylonitrile, often exhibit high thermal stability and chemical resistance. lu.seresearchgate.net The incorporation of cyclopropylmalononitrile into a polymer could therefore enhance these properties.

Furthermore, the cyclopropane ring can also influence the properties of a material. Polymers containing cyclopropane groups have been synthesized and studied for their thermal and optical properties. jomardpublishing.comresearchgate.netresearchgate.net The rigid and strained nature of the cyclopropane ring can affect the polymer's glass transition temperature, mechanical strength, and refractive index. The presence of cyclopropyl groups in a polymer backbone can lead to materials with high transparency and good thermal stability. jomardpublishing.com

Given these characteristics, cyclopropylmalononitrile could potentially be used to create specialty polymers with applications in optics, electronics, or as high-performance plastics. Further research is required to synthesize and characterize materials derived from cyclopropylmalononitrile to fully understand their properties and potential applications.

Extensive Research Reveals Scant Information on Applications of Cyclopropylmalononitrile in Advanced Materials

Despite a comprehensive investigation into the scientific literature and patent databases, there is a notable lack of specific, publicly available information regarding the applications of the chemical compound Cyclopropylmalononitrile in the fields of advanced polymeric materials, functional organic materials, and nanomaterials synthesis.

Numerous targeted searches were conducted to uncover research detailing the use of Cyclopropylmalononitrile as a precursor or component in these advanced material applications. However, these inquiries did not yield any significant findings that would allow for a thorough and scientifically accurate discussion of its role in these areas.

The search for information on Cyclopropylmalononitrile as a precursor for advanced polymeric materials did not identify any studies detailing its polymerization or incorporation into polymer backbones to create materials with advanced properties. Similarly, investigations into its use in the development of functional organic materials, such as those for electronic or optical applications, returned no specific examples of its utilization. Furthermore, the exploration of Cyclopropylmalononitrile's applications in nanomaterials synthesis also proved fruitless, with no research found on its use as a reagent, stabilizer, or functionalizing agent for nanoparticles or other nanostructures.

While the individual components of the compound's name—cyclopropyl, malononitrile—are associated with various areas of chemical synthesis, the specific combination in "Cyclopropylmalononitrile" does not appear to be a widely studied or reported compound for the applications outlined.

Therefore, due to the absence of verifiable and detailed scientific information, it is not possible to generate an article on the "" as requested. The creation of such an article without supporting research would not meet the required standards of scientific accuracy and thoroughness.

Emerging Research Directions and Future Prospects

Integration with Flow Chemistry and Automated Synthesis Platforms

The principles of flow chemistry, characterized by the use of continuous-flow reactors, offer numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved reaction control, and increased safety. mit.edupentelutelabmit.comamidetech.com The integration of cyclopropylmalononitrile synthesis and its subsequent transformations into automated flow chemistry platforms represents a significant area of future development. Such systems can facilitate rapid reaction optimization, high-throughput screening of reaction conditions, and the on-demand generation of cyclopropylmalononitrile derivatives.

Automated platforms can systematically vary parameters such as residence time, temperature, and reagent stoichiometry to quickly identify optimal conditions for reactions involving cyclopropylmalononitrile. This is particularly advantageous for exploring the complex reaction landscapes often associated with highly functionalized and strained molecules. Furthermore, the ability to perform multi-step syntheses in a continuous fashion without the need for isolation of intermediates can streamline the production of more complex molecules derived from cyclopropylmalononitrile.

Table 1: Potential Advantages of Flow Chemistry for Cyclopropylmalononitrile Synthesis

| Feature | Benefit in Cyclopropylmalononitrile Chemistry |

| Precise Reaction Control | Improved management of exothermic reactions and handling of potentially unstable intermediates. |

| Enhanced Safety | Small reaction volumes minimize risks associated with hazardous reagents or reaction conditions. |

| Rapid Optimization | Automated systems allow for high-throughput screening of reaction parameters to quickly identify optimal conditions. |

| Scalability | Seamless transition from laboratory-scale synthesis to larger-scale production by extending reaction time. |

| Telescoped Reactions | Multi-step syntheses can be performed in a continuous sequence, reducing waste and improving efficiency. |

Exploration of Novel Sustainable Synthetic Routes for Cyclopropylmalononitrile Transformations

The development of sustainable synthetic methodologies is a central theme in modern chemistry. Future research on cyclopropylmalononitrile will undoubtedly focus on the implementation of greener reaction conditions and reagents. This includes the use of environmentally benign solvents, the development of catalyst-free reaction pathways, and the utilization of alternative energy sources such as photocatalysis.

One promising avenue is the use of photoredox catalysis, which employs visible light to initiate chemical transformations under mild conditions. nih.govnih.gov This approach could enable novel transformations of cyclopropylmalononitrile that are not accessible through traditional thermal methods. For instance, the decarboxylative radical addition–polar cyclization cascade is a method that has been used for the synthesis of functionalized cyclopropanes and could be adapted for derivatives of cyclopropylmalononitrile. nih.govnih.gov

The exploration of water as a reaction medium and the use of biodegradable catalysts are also key areas of interest. The principles of green chemistry, such as atom economy and the reduction of derivatives, will guide the design of next-generation synthetic routes for cyclopropylmalononitrile and its derivatives.

Development of Innovative Catalytic Systems for Enhanced Selectivity and Efficiency

Catalysis plays a pivotal role in controlling the reactivity and selectivity of chemical transformations. The development of novel catalytic systems tailored for reactions involving cyclopropylmalononitrile is a critical area of emerging research. This includes the design of catalysts that can selectively activate specific bonds within the molecule, enabling precise control over reaction outcomes.

Transition-metal catalysis is expected to continue to be a fruitful area of investigation. For example, manganese-based catalysts have shown promise for the heteroaddition of saturated nitriles to unsaturated nitriles, a transformation that could be relevant for the derivatization of cyclopropylmalononitrile. nih.gov The development of catalysts for the enantioselective synthesis and transformation of chiral cyclopropylmalononitrile derivatives is also a significant goal, as stereochemistry is often crucial for biological activity.

Furthermore, the use of organocatalysis and the development of catalytic systems based on earth-abundant and non-toxic metals are in line with the principles of sustainable chemistry. Metal-organic frameworks (MOFs) with tunable porosity and active sites may also offer new opportunities for catalytic transformations of cyclopropylmalononitrile.

Table 2: Potential Innovative Catalytic Approaches for Cyclopropylmalononitrile

| Catalytic System | Potential Application |

| Manganese-based Catalysts | Heteroaddition reactions to the nitrile groups. nih.gov |

| Palladium/Arsenic Catalysts | Hydration of nitrile groups to amides under mild conditions. frontiersin.org |

| Photoredox Catalysis | Initiation of radical-based transformations and cycloadditions. nih.govnih.gov |

| Chiral Lewis Acids | Enantioselective cycloadditions and ring-opening reactions. |

| Organocatalysts | Asymmetric transformations of the cyclopropane (B1198618) ring and nitrile functionalities. |

Bio-inspired Chemical Synthesis Approaches with Cyclopropylmalononitrile

Nature provides a rich source of inspiration for the development of novel synthetic strategies. The biosynthesis of natural products containing cyclopropane rings often involves enzymatic pathways that proceed with remarkable efficiency and selectivity. rsc.orgacs.org Bio-inspired approaches to the synthesis and transformation of cyclopropylmalononitrile could lead to the development of highly stereoselective and environmentally friendly methods.

One such approach is biomimetic cationic cyclopropanation, which mimics the enzymatic pathways for the formation of cyclopropane rings in nature. acs.org This strategy offers a fundamentally different retrosynthetic disconnection for cyclopropanes compared to traditional methods. Applying these principles to the synthesis of cyclopropylmalononitrile could lead to more efficient and selective routes to this compound and its analogs.

The use of engineered enzymes as catalysts for reactions involving cyclopropylmalononitrile is another exciting prospect. Directed evolution and protein engineering techniques can be used to develop enzymes that are specifically tailored to perform desired transformations on non-natural substrates like cyclopropylmalononitrile, offering the potential for unparalleled selectivity.

Q & A

Q. How should researchers address discrepancies between computational predictions and experimental results for Cyclopropylmalononitrile’s spectroscopic properties?

- Methodological Answer: Re-evaluate computational parameters (e.g., basis sets, solvation models) using software like Gaussian or ORCA. Validate experimental conditions (e.g., solvent polarity, temperature) and compare with NIST reference data. Publish negative results to clarify methodological limitations .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Molecular Formula | C₆H₆N₂ | |

| Recommended Storage Temp | ≤25°C | |

| Acute Toxicity (Daphnia) | EC₅₀: 12.5 mg/L (95% CI: 10.1–15.4) | |

| Detection Limit (GC-MS) | 0.01 ppm |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.